PDE4A Inhibitory Potency Benchmark
1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole demonstrates measurable PDE4A inhibitory activity with an IC50 of 553 nM in recombinant human PDE4A overexpressed in HEK293 cells [1]. This provides a well-characterized potency benchmark for the core scaffold. While optimized PDE4 inhibitors incorporating additional substituents achieve significantly higher potency—for instance, thiazolidinyl-pyrrolidinyl hybrid derivatives have been reported with PDE4B IC50 values in the sub-nanomolar to low nanomolar range in scintillation proximity assays [2]—the unadorned 1-methyl-5-(pyrrolidin-3-yl)-1,2,4-triazole serves as a validated hit compound suitable for fragment-based drug discovery or as a starting point for structure-activity relationship (SAR) exploration. The pyrrolidine nitrogen offers a direct vector for introducing substituents that can enhance both potency and isoform selectivity.
| Evidence Dimension | PDE4A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 553 nM |
| Comparator Or Baseline | Thiazolidinyl-pyrrolidinyl optimized PDE4 inhibitors (IC50 range: 0.02–5.35 nM across PDE4B/4D isoforms) |
| Quantified Difference | Approximately 100- to 27,000-fold lower potency (baseline scaffold vs. optimized derivatives) |
| Conditions | Target compound: recombinant human PDE4A in HEK293 cells (HTRF immunoassay); Comparators: full-length human recombinant PDE4B2/4D, [3H]-cAMP SPA assay |
Why This Matters
This establishes the compound as a structurally tractable, potency-validated starting scaffold rather than an inactive control, supporting its procurement for medicinal chemistry campaigns where incremental optimization is planned.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173). IC50: 553 nM. Assay: Inhibition of recombinant human PDE4A overexpressed in HEK293 cells; reduction in cAMP hydrolysis measured by HTRF immunoassay. View Source
- [2] BindingDB. PDE4B/PDE4D inhibitor IC50 values: BDBM50568657 (0.420 nM), BDBM50427452 (0.501 nM), BDBM50017294 (0.020 nM), BDBM399973 (5.35 nM). Assay: [3H]-cAMP/cGMP scintillation proximity assay. View Source
